![molecular formula C8H8Cl2O4S B1369872 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 98546-13-5](/img/structure/B1369872.png)
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
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Overview
Description
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O4S . It has a molecular weight of 271.12 g/mol . The IUPAC name for this compound is 4-chloro-2,5-dimethoxybenzenesulfonyl chloride .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a sulfonyl chloride group and two methoxy groups . The InChI code for this compound isInChI=1S/C8H8Cl2O4S/c1-13-6-4-8 (15 (10,11)12)7 (14-2)3-5 (6)9/h3-4H,1-2H3
. Chemical Reactions Analysis
As mentioned earlier, the synthesis of this compound likely involves electrophilic aromatic substitution . The exact reactions that this compound undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.12 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 61 Ų .Scientific Research Applications
Organic Synthesis Applications
- The compound has been utilized in the preparation of various substituted benzenesulfonyl chlorides, which in turn have been condensed with nucleophilic reagents like ammonia and amines. These derivatives show potential as herbicides (Cremlyn & Cronje, 1979).
- It also plays a role in the chlorosulfination of aromatic ethers, producing aromatic sulfinyl chlorides which have applications in organic chemistry (Bell, 1985).
- Additionally, it's used in the synthesis of medical intermediate molecules for treating psychotic and schizophrenic psychosis (Z. Zhimin, 2003).
Sensor Development
- Synthesized molecules like dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, made using this compound, have been used as probes for calcium ion capturing. This has applications in analyzing natural samples (Hussain, Asiri, & Rahman, 2020).
- It is also involved in the development of highly efficient Co2+ ions sensors. These sensors, based on bis-sulfonamides synthesized from this compound, have shown promising results in environmental and health-care fields (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).
Chemical Analysis
- The compound has been used in the solvation bifunctional catalysis of the hydrolysis of sulfonyl chlorides. This research contributes to a deeper understanding of the hydrolysis mechanisms of sulfonyl chlorides in different solvent structures (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIEOKJPDDBPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593319 |
Source
|
Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
CAS RN |
98546-13-5 |
Source
|
Record name | 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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